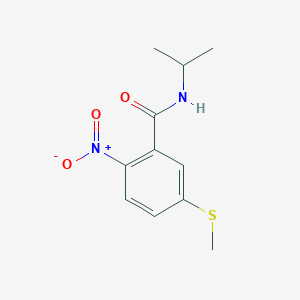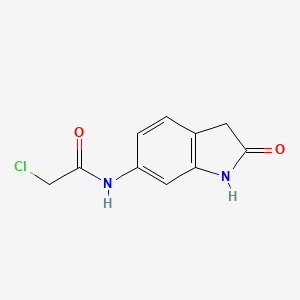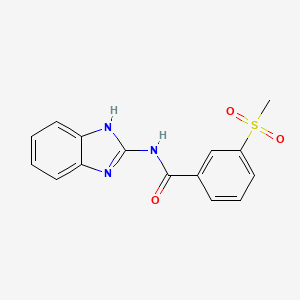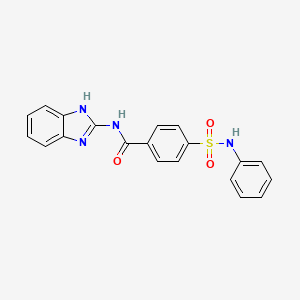
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide, also known as Methyl 2-(5-methylsulfanyl-2-nitrophenyl)propanoate, is a chemical compound that has gained significant attention in scientific research. This compound is of interest due to its potential use in the development of new drugs and its ability to modulate biological processes.
Mecanismo De Acción
The mechanism of action of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may help prevent tumor growth. Additionally, 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide in lab experiments is its ability to modulate biological processes. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, which may make it a useful tool for studying these diseases. Additionally, the synthesis method for this compound is relatively straightforward, which makes it easy to obtain for research purposes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide. One area of interest is the development of new drugs based on this compound. Studies have shown that 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has potential as an anti-inflammatory, anti-cancer, and anti-tumor agent, which may make it a useful tool for drug development. Additionally, future research may focus on understanding the mechanism of action of this compound and identifying its molecular targets. Finally, future studies may investigate the potential use of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide involves the reaction of 5-methylsulfanyl-2-nitrobenzoic acid with 2-bromo-1-phenylpropan-1-one in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable and efficient method.
Aplicaciones Científicas De Investigación
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been extensively studied for its potential use in the development of new drugs. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide has been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.
Propiedades
IUPAC Name |
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)9-6-8(17-3)4-5-10(9)13(15)16/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILVLFJIEQFURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methylsulfanyl-2-nitro-N-propan-2-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)
![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)



![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)





